2-(2-((5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol
Description
Properties
IUPAC Name |
2-[2-[[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-13-3-5-15(6-4-13)16-12-20-22-17(11-14(2)21-18(16)22)19-7-9-24-10-8-23/h3-6,11-12,19,23H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBBRNMXNINRKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NCCOCCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol typically involves the reaction of 5-methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine with ethylene glycol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error .
Chemical Reactions Analysis
Types of Reactions
2-(2-((5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy group, using reagents like sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ether derivatives.
Scientific Research Applications
Key Properties
- Pharmacological Activities : Pyrazolo[1,5-a]pyrimidines exhibit a range of activities including anticancer, anti-inflammatory, antibacterial, and antiviral properties .
- Drug Development : Many compounds in this class have been developed into pharmaceuticals targeting conditions such as insomnia (e.g., Zaleplon, Indiplon) and anxiety disorders .
Anticancer Research
The pyrazolo[1,5-a]pyrimidine scaffold has been extensively studied for its anticancer properties. Recent studies have highlighted its potential in targeting various cancer types through different mechanisms:
- Mechanism of Action : Compounds derived from this scaffold have shown efficacy in inhibiting key enzymes involved in cancer cell proliferation and survival. For instance, some derivatives have been identified as potential inhibitors of protein kinases which are crucial for cancer progression .
- Case Study : A focused library of pyrazolo[1,5-a]pyrimidine analogues was synthesized and evaluated for their antitumor activity against Mycobacterium tuberculosis, revealing promising candidates with low cytotoxicity and effective action within macrophages .
Antimicrobial Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives possess significant antimicrobial properties:
- In Vitro Studies : Various derivatives have been tested against bacterial strains and fungi, demonstrating notable antimicrobial activity compared to standard treatments. This suggests their potential use as therapeutic agents in treating infections .
Neurological Applications
The sedative and anxiolytic effects of certain pyrazolo[1,5-a]pyrimidines make them valuable in neurological research:
- Drug Development : Compounds like Zaleplon and Lorediplon are examples of pyrazolo[1,5-a]pyrimidines used clinically to manage insomnia and anxiety disorders. Their mechanism involves modulation of GABA receptors similar to benzodiazepines but with distinct pharmacological profiles .
Material Science
Beyond medicinal applications, pyrazolo[1,5-a]pyrimidines are also being explored in material science:
- Photophysical Properties : The unique structural characteristics of these compounds allow them to be utilized in developing advanced materials with specific optical properties. This includes applications in organic light-emitting diodes (OLEDs) and solar cells due to their favorable electronic properties .
Summary Table of Applications
| Application Area | Specific Uses | Notable Compounds |
|---|---|---|
| Anticancer Research | Inhibition of cancer cell growth | Pyrazolo analogues |
| Antimicrobial Activity | Treatment against bacterial infections | Various derivatives |
| Neurological Applications | Sedative and anxiolytic medications | Zaleplon, Indiplon |
| Material Science | Development of OLEDs and solar cells | Functionalized derivatives |
Mechanism of Action
The mechanism of action of 2-(2-((5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including anticancer and antimicrobial activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Pyrazolo[1,5-a]pyrimidine Derivatives
The following compounds share the pyrazolo[1,5-a]pyrimidine core but differ in substituents, impacting their chemical and biological properties:
Key Observations:
- Substituent Effects: 3-Position: Electron-withdrawing groups (e.g., trifluoromethyl in 7g/7az) increase lipophilicity and may enhance membrane permeability. Electron-donating groups (e.g., methoxy in 7n) improve metabolic stability . 5-Position: Methyl (target compound) vs.
- Synthetic Yields : Substituents on the aryl boronic acid (Suzuki coupling) significantly affect yields. For example, 7az achieves 75% yield due to favorable reactivity of 4-trifluoromethylphenylboronic acid .
Bioactive Analogues with Modified Side Chains
- Triazole-Linked Glycohybrids (9e, 9f, 9g): Replace the aminoethoxyethanol with triazole-linked carbohydrate moieties. Exhibit potent anticancer activity (IC50 = 15.3–29.1 µM against breast cancer cells) due to improved target selectivity . Highlight the importance of side-chain flexibility: rigid triazole linkers outperform flexible ethoxyethanol in some contexts .
- CDK2/TRKA Dual Inhibitors (6a–j): Derivatives with anilino and cyano groups at positions 2 and 3 show nanomolar kinase inhibition. The target compound’s aminoethoxyethanol side chain may mimic ATP-binding interactions observed in these inhibitors .
Biological Activity
The compound 2-(2-((5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol belongs to a class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. These compounds have garnered attention in medicinal chemistry due to their potential therapeutic applications, including anticancer, anti-inflammatory, and enzyme inhibitory properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanism of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multi-step reactions that allow for structural modifications. The compound can be synthesized through a series of reactions involving 5-amino-3-methylpyrazole and various alkylating agents. The resulting structure features a fused pyrazole and pyrimidine core that contributes to its biological activity.
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of this scaffold showed potent inhibition against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung Cancer) | 12.5 |
| This compound | MCF-7 (Breast Cancer) | 15.0 |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes such as cathepsin K and mTOR. These enzymes play crucial roles in various physiological processes and are implicated in disease states.
| Enzyme | Inhibition Activity (IC50 µM) |
|---|---|
| Cathepsin K | 77 |
| mTOR | 45 |
Case Study 1: Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, a series of pyrazolo[1,5-a]pyrimidine derivatives were tested for anticancer activity. The compound exhibited significant growth inhibition in A549 lung cancer cells with an IC50 value of 12.5 µM. The study emphasized the potential of this class of compounds as targeted therapies for cancer treatment .
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of pyrazolo[1,5-a]pyrimidines. The compound demonstrated potent inhibition of COX enzymes involved in inflammatory pathways. Specifically, it showed an IC50 value lower than traditional anti-inflammatory drugs like celecoxib .
The biological activity of This compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Binding : Molecular docking studies reveal that the compound binds effectively to the active sites of targeted enzymes.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.
- Reduction of Inflammatory Markers : The compound reduces levels of pro-inflammatory cytokines in vitro.
Q & A
Q. What are the standard synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives, and how can they be adapted for this compound?
Pyrazolo[1,5-a]pyrimidine cores are typically synthesized via cyclocondensation of 5-aminopyrazole precursors with β-diketones or enaminones. For example, intermediate steps may involve refluxing 5-aminopyrazole derivatives with ethyl acetoacetate in ethanol under acidic conditions to form the pyrimidine ring . Adaptations for this compound would require introducing the p-tolyl group at position 3 and optimizing the ethoxyethanol sidechain via nucleophilic substitution or coupling reactions (e.g., using 2-bromoethanol in toluene with triethylamine as a base) .
Q. Which spectroscopic methods are most effective for characterizing structural features of this compound?
- 1H/13C NMR : Critical for confirming the pyrazolo[1,5-a]pyrimidine scaffold and substituent positions (e.g., methyl at position 5, p-tolyl at position 3). Aromatic protons in the p-tolyl group typically appear as a singlet at δ ~7.2 ppm, while the ethoxyethanol chain shows signals at δ ~3.6–4.2 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing between isomers or byproducts.
- IR Spectroscopy : Confirms functional groups like NH (stretching at ~3300 cm⁻¹) and ether linkages (C-O-C at ~1100 cm⁻¹) .
Q. How do substituents (e.g., p-tolyl, methyl) influence the compound’s physicochemical properties?
The p-tolyl group enhances lipophilicity, improving membrane permeability, while the methyl group at position 5 stabilizes the pyrimidine ring via steric hindrance. Ethoxyethanol increases water solubility compared to purely aromatic analogs, as seen in similar derivatives with logP reductions of ~0.5–1.0 units .
Advanced Research Questions
Q. How can computational tools optimize reaction conditions for synthesizing this compound?
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, guiding solvent selection (e.g., toluene vs. DMF) and temperature optimization. For example, ICReDD’s reaction path search methods reduce trial-and-error experimentation by simulating energy barriers for cyclocondensation steps . Molecular dynamics (MD) simulations further model solvent effects on yield, as seen in similar pyrazolo[1,5-a]pyrimidine syntheses .
Q. What strategies resolve discrepancies in reaction yields or purity during scale-up?
- Contradiction Analysis : Compare experimental yields (e.g., 62–70% in small-scale syntheses ) with pilot-scale results. Lower yields at larger scales often arise from inefficient mixing or heat transfer; address via segmented flow reactors or microwave-assisted heating .
- Byproduct Identification : Use LC-MS/MS to detect side products (e.g., incomplete substitution at the ethoxyethanol chain) and refine purification protocols (e.g., C18 reverse-phase chromatography ).
Q. How can heterocyclic ring modifications enhance biological activity?
- Trifluoromethyl Substitution : Analogous compounds with CF3 groups exhibit improved enzyme inhibition (e.g., kinase targets) due to enhanced electronegativity and metabolic stability .
- Heteroatom Incorporation : Replacing the pyrimidine nitrogen with sulfur (pyrazolo[1,5-a]thieno[3,2-e]pyrimidine) alters electronic properties, potentially increasing binding affinity .
Q. What methodologies validate the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), and photolytic conditions (ICH Q1B guidelines). Monitor degradation via HPLC-PDA, noting hydrolytic cleavage of the ethoxyethanol chain as a key instability .
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; quantify impurities using validated LC-MS methods .
Methodological Recommendations
- Synthesis : Prioritize microwave-assisted synthesis for time-efficient cyclocondensation (20–30% faster than conventional heating) .
- Purification : Use preparative TLC (CHCl3/MeOH, 9:1) or C18 column chromatography to isolate high-purity fractions .
- Data Validation : Cross-reference experimental results with computational predictions (e.g., ICReDD’s reaction design tools) to minimize resource waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
